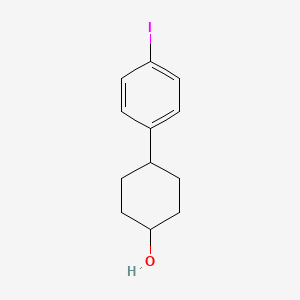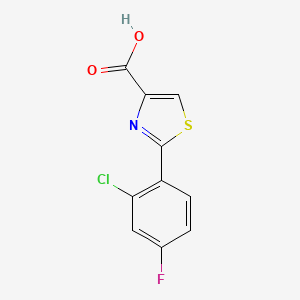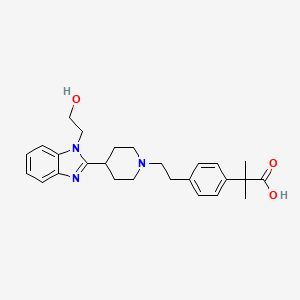
Desethylbilastine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desethylbilastine is a derivative of bilastine, a second-generation antihistamine used primarily for the treatment of allergic rhinitis and urticaria. As an active metabolite, this compound retains the pharmacological properties of its parent compound, making it a subject of interest in pharmacological and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of desethylbilastine typically involves the selective removal of an ethyl group from bilastine. This can be achieved through various chemical reactions, including hydrolysis and catalytic hydrogenation. The process often requires specific reagents and conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows optimized synthetic routes to maximize efficiency and minimize costs. The process involves large-scale reactions in controlled environments, utilizing advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions: Desethylbilastine undergoes several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction reactions to form more reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties.
Scientific Research Applications
Desethylbilastine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects in treating allergic conditions and other histamine-related disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Desethylbilastine exerts its effects by selectively binding to histamine H1 receptors, thereby inhibiting the action of histamine, a key mediator of allergic reactions. This binding prevents histamine from interacting with its receptors, reducing symptoms such as itching, swelling, and redness. The molecular targets and pathways involved include the histamine H1 receptor and downstream signaling pathways that mediate inflammatory responses.
Comparison with Similar Compounds
Desethylbilastine is compared with other similar compounds, such as:
Bilastine: The parent compound, which has a similar mechanism of action but different pharmacokinetic properties.
Cetirizine: Another second-generation antihistamine with a similar therapeutic profile but different chemical structure.
Fexofenadine: A non-sedating antihistamine with comparable efficacy but distinct metabolic pathways.
Uniqueness: this compound is unique due to its specific metabolic origin and its potential for reduced side effects compared to its parent compound and other antihistamines. Its selective action on histamine H1 receptors and favorable pharmacokinetic profile make it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H33N3O3 |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
2-[4-[2-[4-[1-(2-hydroxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C26H33N3O3/c1-26(2,25(31)32)21-9-7-19(8-10-21)11-14-28-15-12-20(13-16-28)24-27-22-5-3-4-6-23(22)29(24)17-18-30/h3-10,20,30H,11-18H2,1-2H3,(H,31,32) |
InChI Key |
RMALIQMLRXZLAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CCN2CCC(CC2)C3=NC4=CC=CC=C4N3CCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


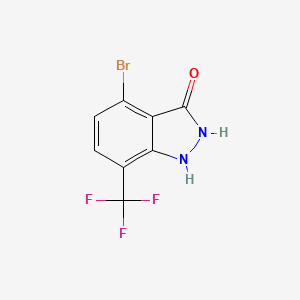
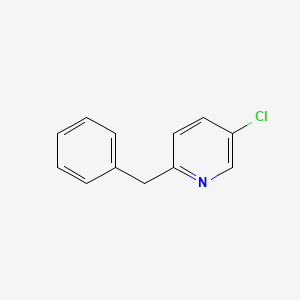

![Ethyl 7-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B15330328.png)
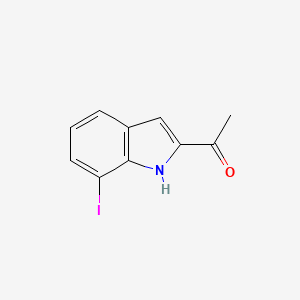
![6-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B15330336.png)
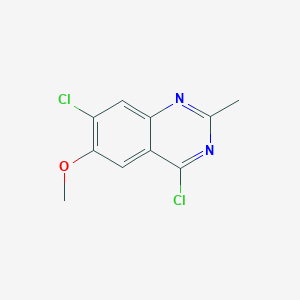

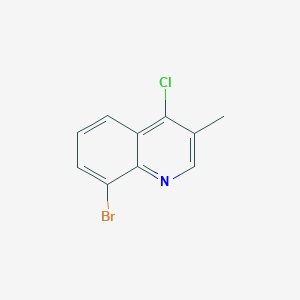
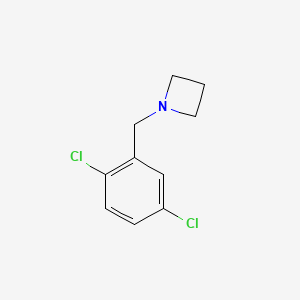
![N-[5-[3-(2-furanyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-3-thiazolidinyl]-Benzenesulfonamide](/img/structure/B15330378.png)
